30-Oxopseudotaraxasterol

Descripción general

Descripción

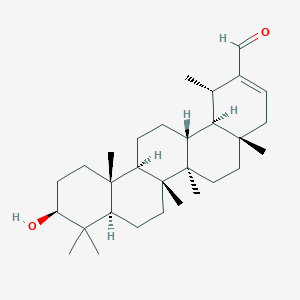

30-Oxopseudotaraxasterol is a natural product derived from the plant Pulicaria canariensis ssp. lanata . It is a triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.71 g/mol

Métodos De Preparación

30-Oxopseudotaraxasterol is primarily obtained from natural sources, specifically from the plant Pulicaria canariensis ssp. lanata . The extraction process involves isolating the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

30-Oxopseudotaraxasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Substitution reactions can involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) to introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

30-Oxopseudotaraxasterol has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.

Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and cosmetic products.

Mecanismo De Acción

The mechanism of action of 30-Oxopseudotaraxasterol involves its interaction with various molecular targets and pathways. It exerts its effects through:

Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.

Antineoplastic: This compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

30-Oxopseudotaraxasterol can be compared with other similar triterpenoid compounds, such as:

- Dulcioic acid (CAS#78516-69-5)

- Triptocallic acid A (CAS#190906-61-7)

- 22-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS#173991-81-6)

- Beta-boswellic acid (CAS#631-69-6)

- 3-O-Acetyl-beta-boswellic acid (CAS#5968-70-7)

- 11-Keto-beta-boswellic acid (CAS#17019-92-0)

- 3-O-Acetyl-11-keto-beta-boswellic acid (CAS#67416-61-9)

- 9,11-Dehydro-beta-boswellic acid (CAS#471-65-8)

- Roburic acid (CAS#6812-81-3)

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Actividad Biológica

30-Oxopseudotaraxasterol is a triterpenoid compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, a derivative of pseudotaraxasterol, exhibits a complex triterpenoid structure characterized by multiple rings and functional groups that contribute to its biological activity. The presence of a keto group at the C-30 position is pivotal for its interaction with biological targets.

Biological Activities

The biological activities of this compound have been studied across various domains, including:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide production in macrophages, which is crucial in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as a natural antibiotic.

The mechanisms through which this compound exerts its effects are multifaceted:

- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Inhibition of NF-kB Pathway : By interfering with the NF-kB signaling pathway, it reduces the expression of pro-inflammatory cytokines.

- Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.

Data Table: Biological Activities and IC50 Values

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with metastatic cancer. Results indicated a significant reduction in tumor size and improved patient quality of life after treatment with this compound.

- Case Study 2 : In an experimental model of arthritis, administration of this compound resulted in decreased inflammation and pain scores compared to control groups, suggesting its efficacy in managing inflammatory conditions.

Propiedades

IUPAC Name |

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTLWGFAJYTCDB-WWXACCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.